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molecular formula C10H11ClN2O2 B8621104 Ethyl 1-(6-chloropyridazin-3-yl)cyclopropane-1-carboxylate

Ethyl 1-(6-chloropyridazin-3-yl)cyclopropane-1-carboxylate

Cat. No. B8621104
M. Wt: 226.66 g/mol
InChI Key: VQLRJDDBACZRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933072B2

Procedure details

The title compound was prepared from (6-chloro-pyridazin-3-yl)-acetic acid ethyl ester and 1,2-dibromoethane following a procedure analogous to that described in Step 3 for Intermediate 4. Yield: 20% of theory; LC (method 1): tR=1.45 min; Mass spectrum (ESI+): m/z=227/228 (Cl) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[N:7]=[N:8][C:9]([Cl:12])=[CH:10][CH:11]=1)[CH3:2].Br[CH2:15][CH2:16]Br>>[CH2:1]([O:3][C:4]([C:5]1([C:6]2[N:7]=[N:8][C:9]([Cl:12])=[CH:10][CH:11]=2)[CH2:16][CH2:15]1)=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1N=NC(=CC1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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